Bis-(2-methanethiosulfonatoethyl)methylamine
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Overview
Description
Bis-(2-methanethiosulfonatoethyl)methylamine: is an organic compound with the molecular formula C7H17NO4S4 and a molecular weight of 307.47 g/mol . It is primarily used in organic synthesis and catalytic reactions as a reagent. This compound is known for its ability to form carbon-sulfur bonds, making it valuable in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Bis-(2-methanethiosulfonatoethyl)methylamine involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation or crystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Bis-(2-methanethiosulfonatoethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted amines, alcohols, and thiols.
Scientific Research Applications
Chemistry: Bis-(2-methanethiosulfonatoethyl)methylamine is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed as a chelating agent for metal ions and as a catalyst in various chemical reactions .
Biology: In biological research, this compound is used to modify proteins and peptides. It can introduce thiol groups into biomolecules, which can then be used for further functionalization or labeling .
Medicine: It can be used to synthesize bioactive molecules with therapeutic properties .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Bis-(2-methanethiosulfonatoethyl)methylamine involves the formation of carbon-sulfur bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form stable carbon-sulfur bonds. This mechanism is crucial in its role as a reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Bis-(2-chloroethyl)methylamine: Similar in structure but contains chlorine atoms instead of methanethiosulfonato groups.
Bis-(2-hydroxyethyl)methylamine: Contains hydroxyl groups instead of methanethiosulfonato groups.
Bis-(2-aminoethyl)methylamine: Contains amino groups instead of methanethiosulfonato groups.
Uniqueness: Bis-(2-methanethiosulfonatoethyl)methylamine is unique due to its methanethiosulfonato groups, which provide distinct reactivity and functionality. These groups enable the compound to participate in specific chemical reactions, such as the formation of carbon-sulfur bonds, which are not possible with the similar compounds listed above .
Properties
IUPAC Name |
N-methyl-2-methylsulfonylsulfanyl-N-(2-methylsulfonylsulfanylethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO4S4/c1-8(4-6-13-15(2,9)10)5-7-14-16(3,11)12/h4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQUMPOKSRUKKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCSS(=O)(=O)C)CCSS(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO4S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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